molecular formula C24H24N2O B6045253 4-biphenylyl[1-(3-pyridinylmethyl)-3-piperidinyl]methanone

4-biphenylyl[1-(3-pyridinylmethyl)-3-piperidinyl]methanone

Katalognummer B6045253
Molekulargewicht: 356.5 g/mol
InChI-Schlüssel: FHLGMVCRCMXFMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-biphenylyl[1-(3-pyridinylmethyl)-3-piperidinyl]methanone, also known as BPN-14770, is a small molecule drug that has been recently developed for the treatment of neurological disorders such as Alzheimer's disease and Fragile X syndrome. This drug has shown promising results in preclinical studies and is currently undergoing clinical trials.

Wirkmechanismus

4-biphenylyl[1-(3-pyridinylmethyl)-3-piperidinyl]methanone is a positive allosteric modulator of the sigma-1 receptor, which is a chaperone protein that plays a key role in the regulation of cellular signaling pathways and protein folding. 4-biphenylyl[1-(3-pyridinylmethyl)-3-piperidinyl]methanone binds to the sigma-1 receptor and enhances its activity, leading to the activation of downstream signaling pathways that promote synaptic plasticity, reduce neuroinflammation, and improve cognitive function.
Biochemical and Physiological Effects
4-biphenylyl[1-(3-pyridinylmethyl)-3-piperidinyl]methanone has been shown to have a range of biochemical and physiological effects in preclinical studies. These include the reduction of amyloid-beta plaque formation, the restoration of synaptic plasticity, the reduction of neuroinflammation, and the improvement of cognitive function. 4-biphenylyl[1-(3-pyridinylmethyl)-3-piperidinyl]methanone has also been shown to improve social behavior, reduce hyperactivity, and improve learning and memory in animal models of Fragile X syndrome.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 4-biphenylyl[1-(3-pyridinylmethyl)-3-piperidinyl]methanone in lab experiments is its high purity and stability, which makes it suitable for use in preclinical and clinical studies. Another advantage is its specific mechanism of action, which targets the sigma-1 receptor and has been shown to have a range of therapeutic effects on neurological disorders. However, one limitation of using 4-biphenylyl[1-(3-pyridinylmethyl)-3-piperidinyl]methanone in lab experiments is its relatively short half-life, which may require frequent dosing in preclinical and clinical studies.

Zukünftige Richtungen

There are several future directions for the research and development of 4-biphenylyl[1-(3-pyridinylmethyl)-3-piperidinyl]methanone. One direction is to further investigate its therapeutic potential for other neurological disorders such as Parkinson's disease and Huntington's disease. Another direction is to optimize its pharmacokinetic properties to improve its efficacy and reduce the need for frequent dosing. Additionally, further studies are needed to understand the long-term safety and efficacy of 4-biphenylyl[1-(3-pyridinylmethyl)-3-piperidinyl]methanone in preclinical and clinical settings.

Synthesemethoden

The synthesis method of 4-biphenylyl[1-(3-pyridinylmethyl)-3-piperidinyl]methanone involves the reaction of 4-biphenylylboronic acid with 1-(3-pyridinylmethyl)-3-piperidinone in the presence of a palladium catalyst. The reaction yields 4-biphenylyl[1-(3-pyridinylmethyl)-3-piperidinyl]methanone as a white solid with a purity of over 99%. This synthesis method has been optimized to produce 4-biphenylyl[1-(3-pyridinylmethyl)-3-piperidinyl]methanone in large quantities and with high purity, making it suitable for use in preclinical and clinical studies.

Wissenschaftliche Forschungsanwendungen

4-biphenylyl[1-(3-pyridinylmethyl)-3-piperidinyl]methanone has been extensively studied for its potential therapeutic effects on neurological disorders such as Alzheimer's disease and Fragile X syndrome. In preclinical studies, 4-biphenylyl[1-(3-pyridinylmethyl)-3-piperidinyl]methanone has been shown to improve cognitive function, reduce amyloid-beta plaque formation, and restore synaptic plasticity in animal models of Alzheimer's disease. 4-biphenylyl[1-(3-pyridinylmethyl)-3-piperidinyl]methanone has also been shown to improve social behavior, reduce hyperactivity, and improve learning and memory in animal models of Fragile X syndrome.

Eigenschaften

IUPAC Name

(4-phenylphenyl)-[1-(pyridin-3-ylmethyl)piperidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O/c27-24(22-12-10-21(11-13-22)20-7-2-1-3-8-20)23-9-5-15-26(18-23)17-19-6-4-14-25-16-19/h1-4,6-8,10-14,16,23H,5,9,15,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHLGMVCRCMXFMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CN=CC=C2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.